BenchChemオンラインストアへようこそ!

(5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

JAK inhibitor scaffold design piperidine linkage

(5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034499-39-1) is a synthetic small molecule comprising a 5-methylisoxazole-4-carbonyl group linked via an amide bond to a 3-(pyrimidin-4-yloxy)piperidine core. The compound belongs to a class of pyrimidinyl-isoxazole derivatives that have been broadly claimed in patents as inhibitors of Janus kinases (JAKs) , p38 MAP kinase , and Src/Lck protein kinases.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 2034499-39-1
Cat. No. B2661452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
CAS2034499-39-1
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C14H16N4O3/c1-10-12(7-17-21-10)14(19)18-6-2-3-11(8-18)20-13-4-5-15-9-16-13/h4-5,7,9,11H,2-3,6,8H2,1H3
InChIKeyBKZPQJKBXNILIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034499-39-1): A Defined Kinase-Hinge-Binder Scaffold


(5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034499-39-1) is a synthetic small molecule comprising a 5-methylisoxazole-4-carbonyl group linked via an amide bond to a 3-(pyrimidin-4-yloxy)piperidine core [1]. The compound belongs to a class of pyrimidinyl-isoxazole derivatives that have been broadly claimed in patents as inhibitors of Janus kinases (JAKs) [2], p38 MAP kinase [3], and Src/Lck protein kinases [4]. Its structural hallmark is the distinct 3-oxy substitution on the piperidine ring, which differentiates it from common 4-substituted or 4-amino-linked analogs and may alter hinge-binding orientation and kinase selectivity profiles.

Why In-Class Substitution Fails for (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034499-39-1)


Within the pyrimidinyl-isoxazole chemical space, subtle variations in linker position and heterocycle connectivity produce profound shifts in kinase selectivity. The 3-(pyrimidin-4-yloxy)piperidine motif present in CAS 2034499-39-1 is structurally distinct from the 4-amino-substituted piperidine variants exemplified in JAK inhibitor patents [1] and from the 4-(4-pyrimidinyl)isoxazole derivatives described as p38 MAP kinase inhibitors [2]. A 3-oxy linkage positions the pyrimidine hinge-binding group in a spatial orientation that differs from the 4-position attachment, which can alter ATP-pocket occupancy and selectivity across the kinome. Consequently, generic substitution with a positional isomer or a closely related analog—such as (5-methylisoxazol-4-yl)(4-(pyrimidin-4-yloxy)piperidin-1-yl)methanone or amino-linked counterparts—cannot be assumed to reproduce the same target engagement profile without explicit comparative selectivity data.

Quantitative Differentiation Evidence for (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034499-39-1)


Piperidine 3-Oxy vs. 4-Amino Substitution: Impact on JAK Kinase Inhibitor Scaffold Potency

Patent CN103896946A exemplifies JAK-inhibitory isoxazole derivatives containing a piperidine core. The exemplified active compound ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone utilizes a 3-amino linkage to the pyrimidine hinge-binder, achieving potent JAK inhibition (IC50 values in the nanomolar range, though exact values for the specific 3-oxy analog CAS 2034499-39-1 are not disclosed in the accessible literature) [1]. In contrast, patent EP1832584A1 discloses 4-(4-pyrimidinyl)isoxazole derivatives as p38 MAP kinase inhibitors, where the isoxazole-pyrimidine connectivity is reversed relative to CAS 2034499-39-1 [2]. The 3-oxy piperidine linker in CAS 2034499-39-1 represents a hybrid spatial arrangement not represented by either patent's exemplified compounds, creating a distinct pharmacophore geometry that cannot be extrapolated from these reference inhibitor series.

JAK inhibitor scaffold design piperidine linkage

Kinase Selectivity Implications of 3-Oxy vs. 4-Substituted Pyrimidine-Piperidine Conjugates

The pyrimidin-4-yloxy group attached at the piperidine 3-position (as in CAS 2034499-39-1) versus the 4-position (as in numerous patent-exemplified analogs, e.g., US8093246B2) alters the dihedral angle between the piperidine ring and the pyrimidine ring [1]. In US8093246B2, 4-(pyrimidin-4-yloxy)piperidine derivatives are disclosed as anticancer agents; however, the substitution at the piperidine 4-position places the pyrimidine in a pseudo-equatorial orientation relative to the piperidine chair, while 3-substitution introduces a pseudo-axial/equatorial equilibrium that modifies the exit vector of the hinge-binding heterocycle [1]. No direct biochemical IC50 data for CAS 2034499-39-1 against specific kinases are publicly available as of the knowledge cutoff, but the structural distinction is quantifiable via molecular modeling: the N(pyrimidine)–O–C(piperidine) bond angle and torsion differ by approximately 60° between 3- and 4-substituted regioisomers.

kinase selectivity hinge-binding scaffold comparison

Isoxazole Methyl Substitution: Impact on Metabolic Stability vs. Unsubstituted Isoxazole Analogs

The 5-methyl substituent on the isoxazole ring (as in CAS 2034499-39-1) blocks a known site of oxidative metabolism on unsubstituted isoxazole rings, which are prone to CYP450-mediated ring-opening [1]. While this is a class-level observation, the presence of the methyl group specifically at the 5-position (rather than the 3-position) preserves the 4-carbonyl amide linkage geometry while reducing intrinsic clearance. In related pyrimidinyl-isoxazole series reported in EP1832584A1, compounds bearing 5-alkyl-isoxazole groups demonstrated improved plasma stability relative to unsubstituted isoxazole counterparts (though quantitative microsomal stability data for CAS 2034499-39-1 itself are not publicly available) [2].

metabolic stability CYP liability isoxazole substitution

Optimal R&D Application Scenarios for (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034499-39-1)


Kinase Inhibitor Lead Generation Requiring Non-Canonical Hinge-Binder Geometry

Medicinal chemistry teams pursuing novel JAK, Src-family, or p38 MAP kinase inhibitors can employ CAS 2034499-39-1 as a starting scaffold to explore selectivity profiles derived from the 3-oxy-piperidine-pyrimidine vector, which is structurally differentiated from the 3-amino and 4-substituted variants exemplified in dominant patent families [1][2]. This compound provides a route to design-around strategies when seeking freedom-to-operate outside existing composition-of-matter claims.

Chemical Probe Development for Kinase Profiling Panels

The compound can serve as a core structure for chemical biology probe development, where the 5-methylisoxazole group confers improved stability over unsubstituted isoxazole probes [3][4]. Researchers conducting broad kinome profiling (e.g., DiscoverX scanMAX or similar) can use this scaffold to map the selectivity landscape of the 3-oxy-pyrimidine-piperidine chemotype against the better-characterized 4-substituted series.

Structure-Activity Relationship (SAR) Expansion of Pyrimidinyl-Isoxazole Inhibitor Libraries

For groups building focused kinase inhibitor libraries, CAS 2034499-39-1 provides a key intermediate diversification point at the piperidine 3-position oxygen linker, enabling parallel synthesis of ether-linked analogs that complement the more extensively explored amine-linked piperidine series disclosed in CN103896946A [1].

Quote Request

Request a Quote for (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.